Tert-butyl 2-(4-fluorophenoxy)acetate
Description
Properties
Molecular Formula |
C12H15FO3 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
tert-butyl 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C12H15FO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 |
InChI Key |
ZIFFRUYYJNGQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-(4-fluorophenoxy)acetate
- Structural Differences : Replaces the tert-butyl group with an ethyl ester (C₁₀H₁₁FO₃, MW 198.19), reducing steric hindrance and lipophilicity .
- Synthetic Efficiency : Ethyl derivatives exhibit higher yields (up to 95.6%) due to the smaller ester group’s superior electrophilic reactivity .
- Applications : Ethyl esters are commonly used as intermediates in agrochemicals and pharmaceuticals, leveraging their balance of reactivity and stability .
Tert-butyl 2-(4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl)oxyacetate
Tert-butyl 2-(6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Functional Diversity : Contains a pyrrole-carboxamide subunit and dioxane ring (C₄₀H₄₇FN₂O₅, MW 654.81), enabling multi-target interactions in medicinal chemistry .
- Biological Relevance : Such structural motifs are prevalent in kinase inhibitors and anti-inflammatory agents, though specific activity data for this compound is absent .
Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate
- Key Variation: Substitutes the phenoxy group with a 4-fluorophenyl ketone (C₁₂H₁₃FO₃, MW 224.23), altering electronic properties and reactivity. The ketone moiety may participate in condensation reactions, expanding utility in heterocyclic synthesis .
Data Table: Comparative Analysis
Key Findings and Trends
- Steric and Electronic Effects : Tert-butyl esters generally exhibit lower synthetic yields compared to ethyl esters due to steric hindrance during nucleophilic substitution .
- Bioactivity Potential: Compounds with extended aromatic systems (e.g., chromene, pyrrole) show promise in targeting enzymes or receptors but require further pharmacological validation .
- Fluorine Impact: The 4-fluorophenoxy group enhances metabolic stability and binding affinity in drug design, a feature shared across all compared compounds .
Preparation Methods
Step 1: Acid Chloride Formation
2-(4-Fluorophenoxy)acetic acid is treated with oxalyl chloride (COCl₂) in the presence of dimethylformamide (DMF) as a catalyst. The reaction proceeds in anhydrous dichloromethane (DCM) or methyl tert-butyl ether (MTBE) at room temperature (20–25°C), yielding the acid chloride.
Reaction Scheme:
Key Conditions:
| Parameter | Value |
|---|---|
| Solvent | DCM or MTBE |
| Catalyst | DMF (0.1–0.5 eq) |
| Temperature | 20–25°C |
| Reaction Time | 1–2 hours |
Step 2: Esterification with Tert-Butanol
The acid chloride reacts with tert-butanol in anhydrous DCM or toluene, using pyridine or triethylamine as a base to neutralize HCl. The reaction is exothermic and typically completes within 30 minutes to 1 hour.
Reaction Scheme:
Key Conditions:
| Parameter | Value |
|---|---|
| Base | Pyridine (1.1–1.2 eq) |
| Solvent | DCM or toluene |
| Temperature | 0–5°C (initial), RT |
| Reaction Time | 30 minutes–1 hour |
Yield:
Typical yields range from 70–85% after purification by column chromatography or distillation.
Coupling Agent-Assisted Esterification
This method employs carbodiimide coupling agents (e.g., DCC, EDCl) to activate the carboxylic acid, enabling direct esterification with tert-butanol.
Reagents and Conditions
-
Activating Agent: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl).
-
Catalyst: Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
Reaction Scheme:
Key Conditions:
| Parameter | Value |
|---|---|
| DCC/EDCl | 1.1–1.2 eq |
| HOBt | 1.0 eq |
| Temperature | 0–5°C (initial), RT |
| Reaction Time | 2–4 hours |
Yield:
Yields are moderate (50–65% ) due to steric hindrance from tert-butanol and potential side reactions (e.g., hydrolysis).
Fischer Esterification
This classical acid-catalyzed method involves refluxing 2-(4-fluorophenoxy)acetic acid with tert-butanol in the presence of a strong acid catalyst.
Conditions and Challenges
-
Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Solvent: Toluene or xylene (for azeotropic water removal).
-
Temperature: Reflux (110–140°C).
Reaction Scheme:
Key Conditions:
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (1–2 mol%) |
| Solvent | Toluene (azeotrope) |
| Temperature | 110–140°C |
| Reaction Time | 6–12 hours |
Yield:
Yields are low (30–50% ) due to tert-butanol’s steric bulk and competing hydrolysis.
Transesterification
This method involves converting a methyl or ethyl ester of 2-(4-fluorophenoxy)acetic acid to the tert-butyl ester.
Reagents and Conditions
-
Catalyst: Acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
Solvent: Toluene or THF.
-
Temperature: Reflux.
Reaction Scheme:
Key Conditions:
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (1–2 mol%) |
| Solvent | Toluene |
| Temperature | 110–140°C |
| Reaction Time | 4–6 hours |
Yield:
Yields are moderate (40–60% ), limited by equilibrium shifts and side reactions.
Continuous Flow Reactor Optimization
Modern methods utilize continuous flow reactors to enhance scalability and yield.
Advantages
-
Controlled Temperature: Minimizes side reactions.
-
High Throughput: Suitable for industrial production.
Example Protocol:
-
Acid Chloride Formation: Oxalyl chloride and DMF in a microreactor at 25°C.
-
Esterification: Tert-butanol and pyridine in a second reactor at 0°C.
-
Purification: Continuous liquid-liquid extraction and distillation.
Yield:
Yields exceed 85% with optimized flow rates and residence times.
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Acid Chloride | 70–85 | High purity, scalable | Anhydrous conditions, HCl handling |
| Coupling Agent | 50–65 | No acid chloride step | Costly reagents, side reactions |
| Fischer | 30–50 | Simple, no coupling agents | Low yield, long reaction time |
| Transesterification | 40–60 | Uses pre-formed esters | Equilibrium limitation |
| Continuous Flow | >85 | High efficiency, scalable | Equipment complexity |
Key Challenges and Solutions
-
Steric Hindrance: Tert-butanol’s bulk hampers reaction kinetics.
-
Solution: Use polar aprotic solvents (e.g., DCM) and low temperatures to minimize side reactions.
-
-
Hydrolysis Risk: Acid chloride intermediates are moisture-sensitive.
-
Solution: Strict anhydrous conditions and inert gas atmospheres.
-
-
Byproduct Formation: Competing hydrolysis or elimination.
-
Solution: Excess tert-butanol (1.2–1.5 eq) and short reaction times.
-
Q & A
Q. What are the standard synthetic routes for tert-butyl 2-(4-fluorophenoxy)acetate, and how do reaction conditions influence yield?
The synthesis typically involves esterification of 2-(4-fluorophenoxy)acetic acid with tert-butyl alcohol under acidic catalysis. Common catalysts include sulfuric acid or p-toluenesulfonic acid, with reflux in solvents like dichloromethane or toluene . Optimization studies suggest that higher yields (75–85%) are achieved using p-toluenesulfonic acid in toluene at 110°C for 6–8 hours, as it minimizes side reactions like ester hydrolysis. Lower temperatures (<80°C) or polar aprotic solvents (e.g., DMF) reduce efficiency due to incomplete activation of the carboxylic acid .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H NMR confirms the tert-butyl group (δ 1.45 ppm, singlet) and fluorophenoxy protons (δ 6.8–7.1 ppm, multiplet). C NMR identifies the ester carbonyl (δ 170–172 ppm) and fluorinated aromatic carbons (δ 115–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H] at m/z 255.1) and fragmentation patterns to validate structural integrity .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and detects byproducts like unreacted 2-(4-fluorophenoxy)acetic acid .
Q. How does the tert-butyl ester group influence the compound’s stability?
The tert-butyl group enhances steric protection of the ester bond, reducing hydrolysis under neutral or weakly acidic conditions. However, in strongly acidic environments (e.g., trifluoroacetic acid), the ester undergoes rapid cleavage to yield 2-(4-fluorophenoxy)acetic acid, as demonstrated in TFA-mediated deprotection studies (90% conversion in 2 hours) . Stability in aqueous buffers (pH 4–8) is critical for biological assays, with <5% degradation observed over 24 hours at 25°C .
Advanced Research Questions
Q. How can conflicting data on reaction yields for this compound synthesis be resolved?
Discrepancies in reported yields (60–90%) often stem from:
- Catalyst Purity : Impure p-toluenesulfonic acid (e.g., hydrated forms) reduces catalytic activity. Drying the catalyst at 100°C under vacuum before use improves consistency .
- Solvent Drying : Residual water in toluene promotes hydrolysis. Pre-treatment with molecular sieves (3Å) reduces this issue .
- Reaction Monitoring : In-line FTIR tracking of carbonyl (C=O) peak intensity (1720 cm) ensures reaction completion, avoiding premature termination .
Q. What strategies optimize this compound for use in Suzuki-Miyaura cross-coupling reactions?
The fluorophenoxy moiety can act as a directing group. To enhance reactivity:
- Boronate Ester Preparation : React with bis(pinacolato)diboron (1.2 eq.) in the presence of Pd(dppf)Cl (5 mol%) and KOAc (3 eq.) in dioxane (80°C, 12 hours) to form the boronate intermediate .
- Solvent Selection : Use THF/water (10:1) for improved solubility and catalyst turnover. Yields exceed 70% when coupled with aryl bromides .
Q. How does the 4-fluorophenoxy group impact biological activity in structure-activity relationship (SAR) studies?
The 4-fluorophenoxy group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability in cell-based assays. Comparative SAR studies with non-fluorinated analogs show a 3–5-fold increase in inhibitory activity against kinases like EGFR (IC = 0.8 μM vs. 2.5 μM for the non-fluorinated derivative) . The electron-withdrawing fluorine atom also stabilizes the phenoxy moiety against oxidative metabolism in microsomal studies .
Q. What computational methods predict this compound’s reactivity in nucleophilic acyl substitution?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
- Electrophilicity : The carbonyl carbon has a partial charge (δ = 0.45) and low LUMO energy (−1.2 eV), favoring nucleophilic attack .
- Steric Effects : The tert-butyl group increases the activation energy for nucleophilic substitution by 15–20 kJ/mol compared to methyl esters, directing reactivity toward bulkier nucleophiles (e.g., Grignard reagents) .
Methodological Challenges and Solutions
Q. How to mitigate racemization during esterification of chiral 2-(4-fluorophenoxy)acetic acid derivatives?
Racemization occurs via keto-enol tautomerism under acidic conditions. Mitigation strategies include:
- Low-Temperature Reactions : Conduct esterification at 0–5°C to slow enolization .
- Non-Acidic Catalysts : Use DCC/DMAP in dichloromethane (0°C, 4 hours), achieving 95% enantiomeric excess (ee) vs. 70% ee with HSO .
Q. What are the limitations of this compound in solid-phase peptide synthesis (SPPS)?
The tert-butyl ester is stable under SPPS basic conditions (e.g., piperidine in DMF) but requires TFA for cleavage, which can degrade acid-sensitive peptides. Alternatives include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
